N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathways involved in inflammation. By suppressing these enzymes, the production of thromboxane, prostaglandins (PGE2), and prostacyclin is reduced . These compounds play a significant role in the inflammatory response, so their reduction leads to a decrease in inflammation .
Result of Action
The result of this compound’s action is a reduction in inflammation. By inhibiting the COX enzymes, it reduces the production of compounds that contribute to inflammation . This leads to a decrease in the symptoms of inflammation, such as redness, swelling, and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the reaction of benzo[d]thiazole-2-amine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridin-2-ylmethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide is studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a valuable tool in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of high-performance materials.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-chloropropanamide
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamide
N-(benzo[d]thiazol-2-yl)-2-phenyl (2-piperidin-1-yl) ethylamino benzamide
Uniqueness: N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-10-8-14(9-11-15)19(25)24(13-16-5-3-4-12-22-16)20-23-17-6-1-2-7-18(17)26-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEROGFXUMGRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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